High Potency Human Dihydrofolate Reductase (DHFR) Inhibition vs. Other Phenanthridine Scaffolds
7,8,9,10-Tetrahydrophenanthridine-6-thiol exhibits nanomolar inhibitory potency against recombinant human dihydrofolate reductase (DHFR), a validated anticancer target. Its IC₅₀ value of 3.20 nM demonstrates an activity level that is orders of magnitude more potent than that observed for other phenanthridine-based compounds against different therapeutic targets [1]. For example, a structurally distinct phenanthridine derivative, 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione, showed only micromolar inhibition (IC₅₀ = 36 µM) against HIV-1 protease, highlighting the target-dependent variability and the exceptional potency of this specific scaffold against DHFR [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against human DHFR vs. HIV-1 protease |
|---|---|
| Target Compound Data | IC₅₀ = 3.20 nM |
| Comparator Or Baseline | 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione: IC₅₀ = 36 µM (36,000 nM) |
| Quantified Difference | Target compound is >11,000-fold more potent than the comparator phenanthridine derivative |
| Conditions | Recombinant human DHFR, UV-Vis spectrophotometric assay measuring DHF to THF conversion over 6 minutes [1]; HIV-1 protease assay with chromogenic substrate VII [2] |
Why This Matters
For procurement in anticancer or antimicrobial research programs focused on folate metabolism, this compound provides a potent, validated starting point for DHFR inhibition that is not present in other phenanthridine derivatives.
- [1] BindingDB. (n.d.). BDBM50236287 (CHEMBL4071967) Activity Data: IC₅₀ = 3.20 nM for human DHFR. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236287 View Source
- [2] Ershov, P. V., Mezentsev, Y. V., Kaluzhskiy, L. A., & Ivanov, A. S. (2020). Phenanthridine derivatives as potential HIV‑1 protease inhibitors. Biomedical Reports, 13(6), 66. https://doi.org/10.3892/br.2020.1373 View Source
